![molecular formula C12H9N3O4 B2528132 N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 726154-83-2](/img/structure/B2528132.png)
N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide
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Description
N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide, also known as BDP-9066, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a pyridazine derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Scientific Research Applications
- Results : Compound X exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells .
- Structure–Activity Relationship (SAR) : Previous studies have identified specific structural features favorable for antitubulin activity, including the 1,3-benzodioxol-5-yl moiety in Compound X .
- Selective Effects : Compound X demonstrated good selectivity between cancer cells and normal cells, indicating potential for targeted therapy .
- Preparation : Compound X can be synthesized from (1,3-benzodioxol-5-ylmethylene)malononitrile via a reaction with sodium cyanide followed by oxidation .
Anticancer Activity
Microtubule Targeting
Selective Cytotoxicity
Synthetic Pathway
Chemical Derivatives
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-11-4-2-8(14-15-11)12(17)13-7-1-3-9-10(5-7)19-6-18-9/h1-5H,6H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZAXMXHLMKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331746 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661548 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide | |
CAS RN |
726154-83-2 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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